Callosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

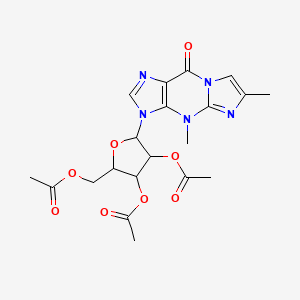

Callosin is a natural product with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is known for its strong antioxidant properties, particularly its ability to scavenge free radicals . Despite its potent antioxidant activity, this compound has shown limited cytotoxic effects on various cancer cell lines .

Preparation Methods

Callosin can be isolated from natural sources such as the roots and stems of Combretum laxum . The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques . The compound has also been identified in species of the Orchidaceae family, specifically Agrostophyllum callosum and Coelogyne flaccida .

Chemical Reactions Analysis

Callosin undergoes various chemical reactions, including oxidation and reduction. It exhibits strong radical-scavenging activity, which is indicative of its ability to undergo redox reactions . Common reagents used in these reactions include 1,1-diphenyl-2-picryl-hydrazyl (DPPH) for radical-scavenging assays . The major product formed from these reactions is the reduced form of this compound, which is less reactive and more stable .

Scientific Research Applications

Callosin has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Callosin is its ability to scavenge free radicals, thereby reducing oxidative stress . This activity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals, neutralizing them in the process . The molecular targets and pathways involved in this mechanism include various redox-sensitive signaling pathways that regulate cellular responses to oxidative stress .

Comparison with Similar Compounds

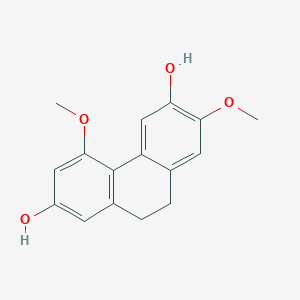

Callosin is structurally similar to other phenanthrene derivatives such as 2,7-dihydroxy-4,6-dimethoxyphenanthrene and 2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene . it is unique in its strong antioxidant activity combined with its limited cytotoxic effects . This makes this compound particularly interesting for applications where antioxidant activity is desired without significant cytotoxicity .

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

4,7-dimethoxy-9,10-dihydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C16H16O4/c1-19-14-6-9-3-4-10-5-11(17)7-15(20-2)16(10)12(9)8-13(14)18/h5-8,17-18H,3-4H2,1-2H3 |

InChI Key |

RQIIPCKHAHBFOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)OC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)

![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)

![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)

![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)

![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)